

Unveiling the Crystalline Landscape of Pyridine-3-Carboxamide: A Technical Guide

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Compound of Interest

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Pyridine-3-carboxamide, commonly known as nicotinamide, a crucial form of vitamin B3, presents a fascinating case study in the phenomenon of polymorphism. Its ability to exist in multiple crystal forms, each with distinct physicochemical properties, holds significant implications for the pharmaceutical industry, where control over solid-state properties is paramount for drug efficacy, stability, and manufacturability. This technical guide provides an in-depth analysis of the crystal structure of nicotinamide, focusing on its rich polymorphic landscape, the experimental methodologies for their discovery and characterization, and the intricate hydrogen bonding networks that govern their formation.

The Polymorphic Spectrum of Nicotinamide

Recent research has significantly expanded the known polymorphic landscape of nicotinamide, revealing at least nine distinct crystal forms.^{[1][2][3]} The majority of these new forms have been discovered through melt crystallization, a powerful technique for exploring crystal structures that may not be accessible through conventional solution-based methods.^{[1][2][3]} The stable, commercially available form is denoted as Form α .^[1]

Crystallographic Data of Nicotinamide Polymorphs

The crystallographic parameters of the nine identified polymorphs, as determined by single-crystal X-ray diffraction (SCXRD) at 100 K, are summarized in the table below. This data

highlights the structural diversity among the polymorphs, with variations in crystal systems, space groups, and unit cell dimensions.

Form	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Z'
α	Monoclinic	P2 ₁ /c	3.75	19.46	7.91	90	96.0	90	4	1
β	Triclinic	P-1	7.42	8.01	13.91	80.6	82.3	89.6	8	4
γ	Monoclinic	P2 ₁ /n	10.37	13.36	14.19	90	102.8	90	16	4
δ	Monoclinic	P2 ₁ /c	10.60	5.86	19.16	90	104.2	90	8	2
ε	Monoclinic	P2 ₁ /c	7.89	11.29	13.11	90	97.4	90	8	2
ζ	Triclinic	P-1	3.86	7.21	10.43	82.5	89.9	80.5	2	1
η	Monoclinic	P2 ₁ /c	7.93	11.02	13.62	90	105.1	90	8	2
θ	Monoclinic	C2/c	38.31	11.45	20.10	90	117.8	90	80	20
ι	Monoclinic	P2 ₁ /c	7.37	11.53	7.29	90	114.2	90	4	1

Data sourced from Li et al. (2020).[\[1\]](#)[\[2\]](#)

Experimental Protocols for Polymorph Discovery and Characterization

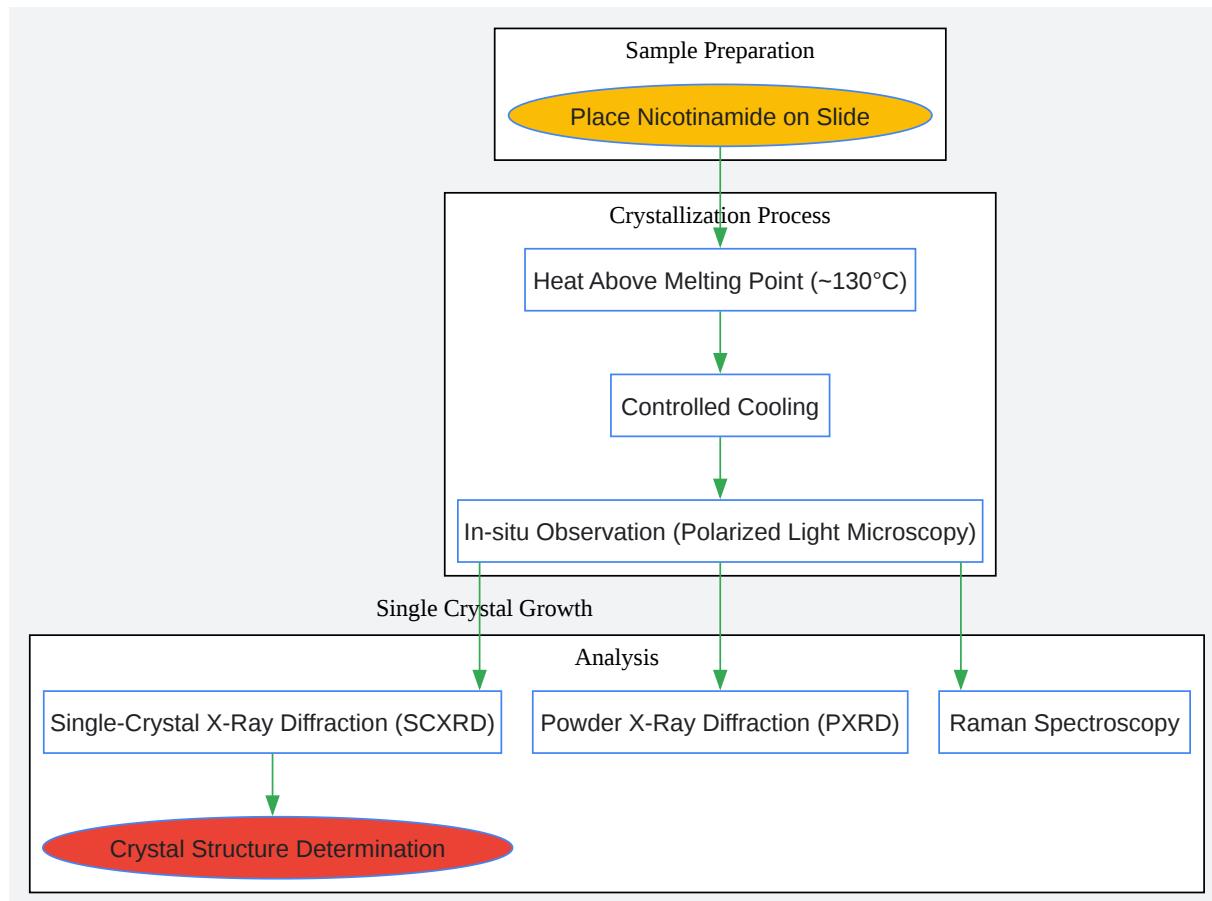
The identification and structural elucidation of nicotinamide's polymorphs rely on a combination of crystallization techniques and advanced analytical methods.

Melt Crystallization and Single Crystal Growth

A significant breakthrough in discovering new nicotinamide polymorphs came from the application of melt crystallization.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technique has proven effective in accessing metastable forms that are often kinetically hindered from forming in solution.[\[1\]](#)[\[2\]](#)

Experimental Workflow for Melt Crystallization:

- Sample Preparation: A small amount of nicotinamide is placed on a microscope slide.
- Melting: The sample is heated on a hot stage to a temperature above its melting point (approximately 130 °C).
- Controlled Cooling: The molten sample is then cooled at a specific rate to induce nucleation and crystal growth. Different cooling rates and temperature gradients can lead to the formation of different polymorphs.
- In-situ Observation: A polarized light microscope is used to observe the crystallization process in real-time, allowing for the identification of different crystal habits and potential polymorphs.[\[4\]](#)
- Single Crystal Cultivation: For structural analysis, single crystals are grown from melt microdroplets. This involves carefully controlling the temperature to allow a single crystal to grow to a sufficient size for SCXRD analysis.[\[1\]](#)



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Fig. 1: Experimental workflow for the discovery and analysis of nicotinamide polymorphs.

Solution Crystallization

While melt crystallization has yielded a greater number of polymorphs, solution crystallization is the conventional method and is responsible for producing the most stable α -form and the β -

form.[4]

Typical Protocol for Solution Crystallization:

- Solvent Screening: A suitable solvent or solvent mixture is identified in which nicotinamide has moderate solubility.
- Dissolution: Nicotinamide is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
- Cooling/Evaporation: The solution is slowly cooled or the solvent is allowed to evaporate slowly at a constant temperature.
- Crystal Formation: Crystals nucleate and grow from the supersaturated solution.
- Isolation and Analysis: The resulting crystals are isolated, dried, and analyzed using techniques such as SCXRD and Powder X-ray Diffraction (PXRD).

Characterization Techniques

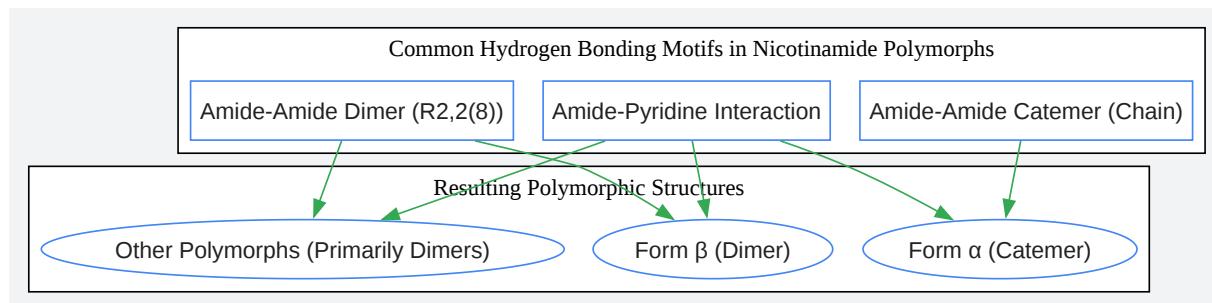
- Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a material, providing precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.[1]
- Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase of a bulk sample and to distinguish between different polymorphs based on their unique diffraction patterns.[1][4]
- Raman Spectroscopy: A vibrational spectroscopy technique that can differentiate between polymorphs based on subtle differences in their molecular vibrations.[4]
- Hot-Stage Microscopy: Allows for the direct observation of melting, crystallization, and solid-state phase transformations as a function of temperature.[4]

The Central Role of Hydrogen Bonding

The structural diversity of nicotinamide polymorphs is largely dictated by the variety of hydrogen bonding motifs that can be formed. The nicotinamide molecule possesses two

hydrogen bond donors (the amide N-H protons) and two primary hydrogen bond acceptors (the amide carbonyl oxygen and the pyridine ring nitrogen).

The interplay of these functional groups leads to the formation of different supramolecular synthons, such as amide-amide dimers and catemers, as well as interactions involving the pyridine nitrogen. Except for Forms α and ζ , the other known polymorphs of nicotinamide feature amide dimers.^[1]



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Fig. 2: Key hydrogen bonding motifs leading to nicotinamide polymorphism.

The ability of the amide group to form robust hydrogen-bonded dimers is a recurring theme in the crystal structures of many of the newly discovered polymorphs. In contrast, the most stable α -form exhibits a catemer (chain) motif where molecules are linked in a head-to-tail fashion. This variation in hydrogen bonding networks directly influences the packing efficiency and, consequently, the thermodynamic stability of the different polymorphs.

Conclusion

The case of **pyridine-3-carboxamide** underscores the complexity and importance of polymorphism in the solid-state chemistry of pharmaceuticals. The application of advanced experimental techniques, particularly melt crystallization, has been instrumental in revealing a rich landscape of crystalline forms. A thorough understanding of the crystallographic data, the experimental conditions that favor the formation of specific polymorphs, and the underlying hydrogen bonding interactions is critical for the rational design and development of robust and

effective drug products. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working to control and harness the solid-state properties of this vital compound.

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